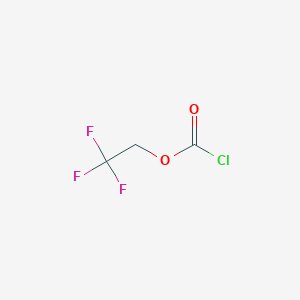
2,2,2-Trifluorethylchlorformiat
Übersicht
Beschreibung
2,2,2-Trifluoroethyl chloroformate is a chemical compound with the molecular formula C3H2ClF3O2. It is a colorless liquid that is used primarily as a reagent in organic synthesis. The compound is known for its reactivity and is often employed in the derivatization of amino acids and other compounds for analytical purposes .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl chloroformate is widely used in scientific research for various applications:
Analytical Chemistry: It is used as a derivatizing agent for the analysis of amino acids and other compounds by gas chromatography.
Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including fluorinated esters and amides.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of fluorinated polymers and other advanced materials.
Wirkmechanismus
Target of Action
The primary target of 2,2,2-Trifluoroethyl Chloroformate is amino acids . The compound interacts with these molecules, which play a crucial role in various biological processes, including protein synthesis and regulation of biochemical reactions.
Mode of Action
2,2,2-Trifluoroethyl Chloroformate acts as a derivatizing reagent for amino acids . It rapidly converts amino acids into N(O)-2,2,2-trifluoroethoxycarbonyl 2’,2’,2’-trifluoroethyl esters . This interaction results in the modification of the amino acids, enabling their separation based on enantiomeric properties.
Result of Action
The primary molecular effect of 2,2,2-Trifluoroethyl Chloroformate’s action is the transformation of amino acids into their corresponding N(O)-2,2,2-trifluoroethoxycarbonyl 2’,2’,2’-trifluoroethyl esters . This modification can facilitate the separation of amino acid enantiomers, which is crucial in various research and industrial applications.
Action Environment
The action of 2,2,2-Trifluoroethyl Chloroformate can be influenced by various environmental factors. For instance, the compound is known to be corrosive and toxic, and it can cause severe irritation to the lungs . Therefore, it should be handled with care, preferably in a well-ventilated area or outdoors . Additionally, the compound is flammable, so it should be kept away from heat, sparks, and open flames .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl chloroformate is typically synthesized through the reaction of 2,2,2-trifluoroethanol with phosgene or a similar chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2,2-Trifluoroethyl chloroformate involves the use of large-scale reactors where 2,2,2-trifluoroethanol is reacted with phosgene. The process is carefully monitored to maintain the appropriate temperature and pressure conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds.
Hydrolysis: It can be hydrolyzed to form 2,2,2-trifluoroethanol and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with 2,2,2-Trifluoroethyl chloroformate include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions with 2,2,2-Trifluoroethyl chloroformate depend on the nature of the nucleophile. For example, reactions with amines yield carbamates, while reactions with alcohols produce carbonates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Similar in structure but contains chlorine atoms instead of fluorine atoms.
2-Fluoroethyl chloroformate: Contains a single fluorine atom instead of three.
Phenyl chloroformate: Contains a phenyl group instead of a trifluoroethyl group.
Uniqueness
2,2,2-Trifluoroethyl chloroformate is unique due to the presence of three fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in the synthesis of fluorinated compounds and in analytical applications where high sensitivity is required .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZBSAONPRVEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377816 | |
| Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27746-99-2 | |
| Record name | 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,2,2-trifluoroethyl chloroformate a suitable derivatizing agent for amino acids in gas chromatography?
A1: Amino acids, in their native form, are not volatile enough for efficient separation by gas chromatography. 2,2,2-Trifluoroethyl chloroformate reacts with amino acids to form volatile derivatives, specifically N(O)-2,2,2-trifluoroethoxycarbonyl 2′,2′,2′-trifluoroethyl esters. [] This derivatization process significantly reduces the retention times of amino acids during gas chromatography analysis, making it faster and more efficient. []
Q2: What is the main advantage of using 2,2,2-trifluoroethyl chloroformate for derivatizing amino acids compared to other similar reagents?
A2: The research highlights that using 2,2,2-trifluoroethyl chloroformate leads to a considerable reduction in retention times for the derivatized amino acids compared to the commonly used N(O)-ethoxycarbonyl ethyl ester derivatives. [] This faster elution from the GC column translates to quicker analysis times. Moreover, the study demonstrates that the 2,2,2-trifluoroethyl chloroformate derivatives provide almost complete separation of amino acid enantiomers when analyzed using chiral stationary phases. [] This enhanced enantiomeric separation is crucial for accurately analyzing the composition of chiral amino acids in various samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





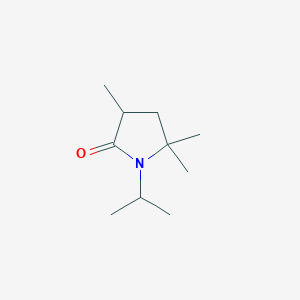
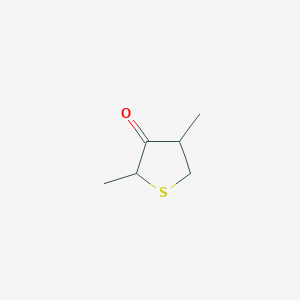
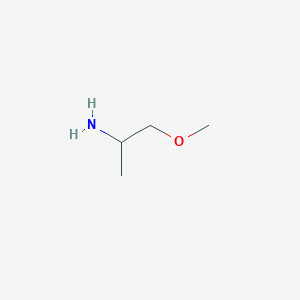


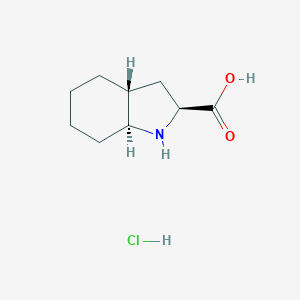


![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)


